molecular formula C12H11BrN6O B10950884 6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10950884
M. Wt: 335.16 g/mol
InChI Key: NISMDQSAIMRDPN-UHFFFAOYSA-N
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Description

6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by the presence of a bromine atom at the 6th position, a dimethylpyrazolyl group at the N-position, and a carboxamide group at the 2nd position of the pyrazolo[1,5-a]pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3(5)-aminopyrazoles with suitable electrophiles to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-N-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to the presence of the bromine atom and the specific substitution pattern on the pyrazolopyrimidine ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C12H11BrN6O

Molecular Weight

335.16 g/mol

IUPAC Name

6-bromo-N-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C12H11BrN6O/c1-7-10(5-15-18(7)2)16-12(20)9-3-11-14-4-8(13)6-19(11)17-9/h3-6H,1-2H3,(H,16,20)

InChI Key

NISMDQSAIMRDPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NC(=O)C2=NN3C=C(C=NC3=C2)Br

Origin of Product

United States

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